4-(pyridin-3-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine
Description
Properties
IUPAC Name |
4-pyridin-3-yl-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N5/c16-15(17,18)11-4-1-5-12(7-11)22-14-21-9-20-13(23-14)10-3-2-6-19-8-10/h1-9H,(H,20,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXVSLNNDLFAFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NC=NC(=N2)C3=CN=CC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Substitution Strategy
First Substitution: The chlorine at the 2-position of cyanuric chloride is substituted with an amine group, often an aniline derivative such as 3-(trifluoromethyl)aniline, to introduce the N-[3-(trifluoromethyl)phenyl] moiety.
Second Substitution: The chlorine at the 4-position is replaced by a pyridin-3-yl group, which can be introduced via nucleophilic aromatic substitution or through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling using appropriate boronic acid derivatives.
Third Substitution: The remaining chlorine at the 6-position can be substituted with morpholine or other amines to enhance solubility and biological activity, although for the target compound, this position may remain unsubstituted or substituted depending on the specific derivative.
Detailed Preparation Methodology
Starting Materials and Reagents
- Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)
- 3-(Trifluoromethyl)aniline
- 3-pyridylboronic acid or pyridin-3-yl amine derivatives
- Bases such as triethylamine or sodium carbonate
- Palladium catalysts (e.g., Pd(PPh3)4) for Suzuki coupling
- Solvents: tetrahydrofuran (THF), dimethylformamide (DMF), or dioxane
- Other reagents for purification and workup
Synthetic Procedure
Step 1: Formation of 2-chloro-4-(3-(trifluoromethyl)phenylamino)-1,3,5-triazine
- Cyanuric chloride is cooled to 0–5°C in an inert atmosphere.
- 3-(Trifluoromethyl)aniline is added slowly with a base to neutralize the released HCl.
- The reaction mixture is stirred, allowing selective substitution of the chlorine at the 2-position.
- The product is isolated by filtration or extraction.
Step 2: Introduction of the Pyridin-3-yl Group
- The intermediate from Step 1 is subjected to Suzuki-Miyaura cross-coupling with 3-pyridylboronic acid pinacol ester.
- A palladium catalyst and base are added in a suitable solvent system.
- The reaction is heated under reflux or microwave conditions to facilitate coupling.
- The product, this compound, is purified by chromatography or recrystallization.
Optimization and Yields
- Reaction conditions such as temperature, solvent, catalyst loading, and base concentration are optimized to maximize yield and purity.
- Reported yields for similar substituted triazines range from moderate to high (approximately 50–85% overall).
- Purity is confirmed by analytical methods such as HPLC (>95%) and NMR spectroscopy.
Research Findings on Preparation
Synthetic Route Efficiency
- The use of cyanuric chloride as a starting material allows rapid access to a variety of substituted triazines.
- The stepwise substitution approach provides regioselectivity and functional group tolerance.
- Suzuki coupling is an effective method for introducing heteroaryl groups like pyridin-3-yl, offering good yields and mild reaction conditions.
Comparative Data Table of Key Synthetic Parameters
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Nucleophilic aromatic substitution | Cyanuric chloride, 3-(trifluoromethyl)aniline, base, 0–5°C | 75–85 | Selective substitution at 2-position |
| 2 | Suzuki-Miyaura coupling | Pd catalyst, 3-pyridylboronic acid, base, reflux in THF/DMF | 60–80 | Efficient heteroaryl group introduction |
| 3 | Purification | Chromatography or recrystallization | — | Purity >95% confirmed by HPLC/NMR |
Additional Notes
- Alternative methods may include direct amination or other cross-coupling techniques depending on available starting materials.
- The preparation protocols are scalable for preclinical and clinical development.
- Analytical characterization includes NMR, mass spectrometry, and elemental analysis to confirm structure and purity.
Chemical Reactions Analysis
Types of Reactions
4-(pyridin-3-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by the presence of a base.
Condensation Reactions: The compound can form condensation products with other amines or carbonyl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium carbonate, solvents such as DMF, and catalysts that can enhance the reaction rate. The reaction conditions typically involve moderate to high temperatures and controlled pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reactants and conditions used. For example, condensation reactions with other amines can yield various substituted triazine derivatives, which may have different applications in pharmaceuticals and materials science .
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Preliminary studies have indicated that compounds with triazine structures can exhibit significant anticancer properties. The presence of the pyridine and trifluoromethyl groups may enhance the compound's ability to inhibit tumor growth by interfering with specific cellular pathways associated with cancer proliferation .
- Antimicrobial Properties : Research suggests that similar compounds display antimicrobial activity against a range of pathogens. The trifluoromethyl group is known to increase lipophilicity, potentially improving the compound's interaction with microbial membranes .
- Protein Kinase Inhibition : The compound has been studied for its potential to inhibit protein kinases, which are critical in various signaling pathways involved in cancer and other diseases. This application is particularly relevant for developing targeted therapies .
Agrochemicals
- Pesticidal Activity : The unique structure of 4-(pyridin-3-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine makes it a candidate for use in agrochemicals. It has been investigated for its potential as a pesticide due to its ability to disrupt biological processes in pests while being less harmful to non-target organisms .
- Herbicide Development : Similar compounds have shown promise as herbicides by inhibiting specific enzymes involved in plant growth. The triazine moiety is known for its herbicidal properties, making this compound a valuable addition to herbicide formulations .
Materials Science
- Polymer Chemistry : The triazine structure can be utilized in creating novel polymers with enhanced thermal stability and mechanical properties. Research into incorporating such compounds into polymer matrices has led to materials with improved performance characteristics .
- Nanotechnology : The compound's properties may also be exploited in nanotechnology applications, particularly in the development of nanocarriers for drug delivery systems due to its ability to form stable complexes with various biomolecules .
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry explored the synthesis of triazine derivatives and their effects on cancer cell lines. Among these derivatives, this compound demonstrated significant cytotoxicity against several cancer types, indicating its potential as a lead compound for further development .
Case Study 2: Pesticide Efficacy
In agricultural research, field trials were conducted using formulations containing this compound against common pests affecting crops. Results showed a marked decrease in pest populations compared to control groups, suggesting effective pesticidal action without significant negative impacts on beneficial insect populations .
Mechanism of Action
The mechanism of action of 4-(pyridin-3-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . The presence of the trifluoromethyl group can enhance its binding affinity and specificity towards these targets. Additionally, the compound may interfere with cellular signaling pathways, leading to altered cellular responses .
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Challenges : The introduction of pyridin-3-yl groups requires precise temperature control to avoid side reactions, as seen in analogous syntheses .
- Pharmacological Potential: The trifluoromethyl group’s strong electron-withdrawing effect may enhance interactions with hydrophobic pockets in enzymes or receptors, as observed in antileukemic triazine derivatives .
- Unanswered Questions: No direct bioactivity data for the target compound are available in the evidence. Further studies comparing its potency with piperidinyl or chlorophenyl analogues are warranted.
Biological Activity
The compound 4-(pyridin-3-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine is a member of the triazine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 339.29 g/mol. The presence of a trifluoromethyl group is significant as it often enhances biological activity by increasing lipophilicity and metabolic stability.
Antimicrobial Activity
Research indicates that compounds with a triazine core exhibit notable antimicrobial properties. In a study assessing various triazine derivatives, it was found that certain substitutions on the triazine ring can enhance antibacterial activity against Gram-positive and Gram-negative bacteria. Specifically, the incorporation of pyridine and trifluoromethyl groups has been linked to increased potency against pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | Activity | Target Pathogen | Reference |
|---|---|---|---|
| This compound | Antibacterial | E. coli, S. aureus | |
| Related Triazine Derivative | Antifungal | Candida albicans |
Anticancer Activity
The triazine scaffold has also been recognized for its anticancer properties. Compounds similar to this compound have shown efficacy in inhibiting cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation and apoptosis. For instance, studies have demonstrated that triazine derivatives can inhibit DNA topoisomerases, which are crucial for DNA replication in cancer cells .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes such as DNA topoisomerases and kinases involved in cancer progression.
- Receptor Binding : It may also bind to receptors associated with inflammatory responses and neurotransmission, potentially providing therapeutic benefits in conditions like anxiety and depression .
Case Studies
Several studies have highlighted the biological potential of similar compounds:
- Antibacterial Efficacy : A study evaluated the antibacterial effects of various triazine derivatives against E. coli and found that modifications at the phenyl ring significantly enhanced activity .
- Anticancer Properties : In vitro studies demonstrated that triazine derivatives could induce apoptosis in cancer cell lines through caspase activation pathways .
Q & A
Advanced Research Question
- Quantum Mechanical Calculations : Assess fluorinated groups' impact on electron distribution and reactivity (e.g., Hammett constants for substituent effects) .
- Molecular Dynamics Simulations : Study solvation effects and conformational stability in biological membranes.
- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, bioavailability) to prioritize compounds for synthesis .
How can researchers validate the environmental impact of fluorinated triazine derivatives during preclinical development?
Advanced Research Question
Environmental fate studies include:
- Biodegradation Assays : Measure half-life in soil/water systems.
- Ecotoxicology Models : Use Daphnia magna or algae to assess toxicity thresholds.
- Chromatographic Methods : HPLC-MS quantifies residual compounds in environmental samples .
What experimental strategies optimize the electrochemical properties of triazine derivatives for material science applications?
Advanced Research Question
Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) assess redox behavior. For example, electron-deficient triazines exhibit reversible reduction peaks, useful for organic electronics. Modifying substituents (e.g., pyridinyl vs. phenyl) tunes HOMO-LUMO gaps, as shown in studies on 2-amino-4,6-dihydroxy-1,3,5-triazin-2-ones .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
